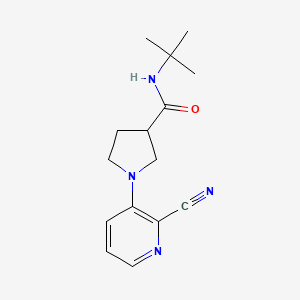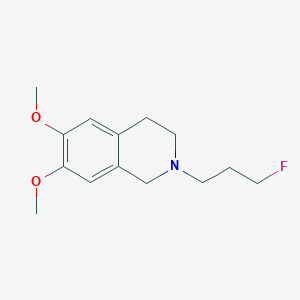
1-(1-Adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea typically involves the following steps :
Starting Materials: The synthesis begins with adamantane, piperidine, and methylsulfonyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen gas to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Synthetic Route: The adamantane derivative is first reacted with an isocyanate to form an intermediate. This intermediate is then reacted with the piperidine derivative in the presence of a base to yield the final product.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may reduce the urea linkage to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea has several scientific research applications :
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. It is being investigated for its potential to treat various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of 1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea involves its interaction with specific molecular targets :
Molecular Targets: The compound primarily targets enzymes such as soluble epoxide hydrolase (sEH). It binds to the active site of the enzyme, inhibiting its activity.
Pathways Involved: By inhibiting sEH, the compound affects the metabolic pathways involving epoxy fatty acids. This inhibition can lead to increased levels of anti-inflammatory and anti-hypertensive metabolites, providing therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea can be compared with other similar compounds to highlight its uniqueness :
Similar Compounds: Similar compounds include other adamantane derivatives such as 1-adamantylamine and 1-adamantylurea. These compounds share the adamantane moiety but differ in their functional groups and overall structure.
Uniqueness: The presence of the piperidine ring and the methylsulfonyl group in 1-Adamantan-1-yl-3-[1-(methylsulfonyl)-4-piperidinyl]urea distinguishes it from other adamantane derivatives. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H29N3O3S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-(1-methylsulfonylpiperidin-4-yl)urea |
InChI |
InChI=1S/C17H29N3O3S/c1-24(22,23)20-4-2-15(3-5-20)18-16(21)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3,(H2,18,19,21) |
InChI-Schlüssel |
DBPGHZGPUBWOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B15113176.png)
![6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15113182.png)
![N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B15113203.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B15113209.png)

![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113224.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine](/img/structure/B15113239.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15113247.png)
![2-[(Oxolan-3-yloxy)methyl]pyridine](/img/structure/B15113249.png)

![2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B15113259.png)
![4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113260.png)
